(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diethoxypropanoic acid
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Overview
Description
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diethoxypropanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diethoxypropanoic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often require the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like N,N’-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diethoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., tetrahydrofuran, ethanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures, ranging from -78°C for cryogenic reactions to reflux conditions for high-temperature reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diethoxypropanoic acid is widely used in peptide synthesis as a protecting group for amino acids. Its stability and ease of removal make it an ideal choice for solid-phase peptide synthesis .
Biology
In biological research, this compound can be used to study protein-protein interactions and enzyme mechanisms. Its ability to form stable peptide bonds allows for the creation of peptide libraries for screening purposes .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as enzyme inhibitors or drug delivery agents. The Fmoc group can be used to modify peptides for improved stability and bioavailability .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diethoxypropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under mild conditions using bases like piperidine. This allows for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((diphenyl(p-tolyl)methyl)amino)hexanoic acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
Fmoc-D-N-Me-Nva-OH: A similar compound with a different amino acid backbone, used for similar purposes in peptide synthesis.
Uniqueness
What sets ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diethoxypropanoic acid apart is its specific structural features, which provide unique reactivity and stability. The presence of the diethoxypropanoic acid moiety offers additional functionalization possibilities, making it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C22H25NO6 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2R)-3,3-diethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H25NO6/c1-3-27-21(28-4-2)19(20(24)25)23-22(26)29-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19,21H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t19-/m0/s1 |
InChI Key |
BULDDHWREGWYKA-IBGZPJMESA-N |
Isomeric SMILES |
CCOC([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC |
Canonical SMILES |
CCOC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC |
Origin of Product |
United States |
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